molecular formula C15H15NO2 B124943 4-Acetyl-2-amino-4'-methoxybiphenyl CAS No. 52806-72-1

4-Acetyl-2-amino-4'-methoxybiphenyl

Cat. No. B124943
CAS RN: 52806-72-1
M. Wt: 241.28 g/mol
InChI Key: OFYZKZFDUZXPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Acetyl-2-amino-4’-methoxybiphenyl” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the properties and characteristics of a compound can be influenced by its structure and the functional groups it contains2.



Molecular Structure Analysis

The molecular structure of a compound is directly related to its properties and functions. However, the specific molecular structure of “4-Acetyl-2-amino-4’-methoxybiphenyl” is not provided in the searched resources5.



Chemical Reactions Analysis

The chemical reactions involving “4-Acetyl-2-amino-4’-methoxybiphenyl” are not explicitly mentioned in the searched resources. However, similar compounds are known to participate in a variety of chemical reactions6.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. However, the specific physical and chemical properties of “4-Acetyl-2-amino-4’-methoxybiphenyl” are not provided in the searched resources89.


Scientific Research Applications

Advanced Oxidation Processes in Water Treatment

Advanced Oxidation Processes (AOPs) are used to treat recalcitrant compounds in water, such as acetaminophen, to reduce their environmental impact. These processes lead to the generation of various by-products, which have been studied for their biotoxicity. The degradation pathways and biotoxicity of these by-products are crucial for understanding the environmental impact of such treatments (Qutob et al., 2022).

Chemical Chaperones in Biological Systems

4-Phenylbutyric acid (4-PBA) is a chemical chaperone that prevents misfolded protein aggregation and alleviates endoplasmic reticulum stress. Its role in maintaining proteostasis in various biological systems highlights the importance of chemical interventions in managing protein misfolding disorders. This could be relevant when considering the biochemical interactions of 4-Acetyl-2-amino-4'-methoxybiphenyl with biological systems (Kolb et al., 2015).

Biomarker Analysis for Carcinogenic Exposure

The analysis of N-deoxyguanosine-C8-4-aminobiphenyl, a biomarker for carcinogenic exposure from substances like 4-aminobiphenyl, underscores the importance of accurate biomarker analysis in assessing cancer risk. Modern techniques such as liquid chromatography-mass spectrometry (LC-MS) enhance the detection and quantitation of these biomarkers in biological samples (Chen et al., 2018).

Spin Label Studies in Peptides

The use of spin labels, such as TOAC, in studying peptides demonstrates the value of such compounds in analyzing peptide secondary structure and dynamics. This highlights a potential application area for 4-Acetyl-2-amino-4'-methoxybiphenyl in the field of structural biology and peptide research (Schreier et al., 2012).

Antioxidant and Anti-inflammatory Agents

Research on melatonin and its metabolites demonstrates their antioxidant and anti-inflammatory properties. This suggests a broader research area where 4-Acetyl-2-amino-4'-methoxybiphenyl might be investigated for similar properties, given its structural characteristics (Reiter et al., 2008).

Safety And Hazards

Future Directions

The future directions for “4-Acetyl-2-amino-4’-methoxybiphenyl” are not specified in the searched resources. However, similar compounds are being studied for their potential applications in various fields4.


Please note that this analysis is based on the information available in the searched resources and may not be comprehensive. For more detailed information, further research and experimentation would be required.


properties

IUPAC Name

1-[3-amino-4-(4-methoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10(17)12-5-8-14(15(16)9-12)11-3-6-13(18-2)7-4-11/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYZKZFDUZXPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-2-amino-4'-methoxybiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.